molecular formula C23H35ClN2O2 B4101388 2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride

2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride

Cat. No.: B4101388
M. Wt: 407.0 g/mol
InChI Key: AJOJXOQSSJIYIH-UHFFFAOYSA-N
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Description

This compound features an adamantyl group, which is a bulky, diamond-like structure, attached to a phenoxy group through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride typically involves multiple steps, starting with the preparation of the adamantylamine derivative. This is followed by the formation of the phenoxy intermediate and subsequent coupling reactions to introduce the tert-butyl and acetamide groups. Common reagents used in these reactions include adamantylamine, phenol derivatives, and acylating agents. The reaction conditions often involve the use of solvents like dichloromethane or toluene, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The phenoxy and acetamide groups contribute to the overall stability and reactivity of the molecule, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(2-adamantylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
  • **2-{4-[(2-adamantylamino)methyl]phenoxy}-N-(tert-butyl)acetamide sulfate

Uniqueness

Compared to similar compounds, 2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride exhibits unique properties due to the presence of the hydrochloride salt form. This enhances its solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound provides distinct reactivity and binding characteristics, setting it apart from its analogs.

Properties

IUPAC Name

2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2.ClH/c1-23(2,3)25-21(26)14-27-20-6-4-15(5-7-20)13-24-22-18-9-16-8-17(11-18)12-19(22)10-16;/h4-7,16-19,22,24H,8-14H2,1-3H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOJXOQSSJIYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride
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2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride
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2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide;hydrochloride

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